N-(Benzimidazol-2-yl)-4-chloroaniline

Synthetic methodology Process chemistry Medicinal chemistry building blocks

N-(Benzimidazol-2-yl)-4-chloroaniline (IUPAC: N-(4-chlorophenyl)-1H-benzimidazol-2-amine; CAS 24752-30-5) is a 2-aminobenzimidazole derivative in which the amino nitrogen at the benzimidazole 2-position carries a 4-chlorophenyl substituent. The compound has a molecular weight of 243.69 g·mol⁻¹, a calculated XLogP3 of 3.8, and a topological polar surface area (TPSA) of 40.7 Ų.

Molecular Formula C13H10ClN3
Molecular Weight 243.69 g/mol
CAS No. 24752-30-5
Cat. No. B3050275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzimidazol-2-yl)-4-chloroaniline
CAS24752-30-5
Molecular FormulaC13H10ClN3
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C13H10ClN3/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H2,15,16,17)
InChIKeyATZIHMHTBDVWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Benzimidazol-2-yl)-4-chloroaniline (CAS 24752-30-5) — Core Structural Profile and Scientific Positioning


N-(Benzimidazol-2-yl)-4-chloroaniline (IUPAC: N-(4-chlorophenyl)-1H-benzimidazol-2-amine; CAS 24752-30-5) is a 2-aminobenzimidazole derivative in which the amino nitrogen at the benzimidazole 2-position carries a 4-chlorophenyl substituent [1]. The compound has a molecular weight of 243.69 g·mol⁻¹, a calculated XLogP3 of 3.8, and a topological polar surface area (TPSA) of 40.7 Ų [1]. It serves as a privileged intermediate for constructing biologically active 2-(N-arylamino)-benzimidazole libraries and has been employed as a building block in kinase inhibitor programs, antimicrobial SAR campaigns, and antimalarial lead optimisation [2][3].

Why N-(Benzimidazol-2-yl)-4-chloroaniline Cannot Be Casually Replaced by In-Class Analogs


Within the 2-aminobenzimidazole family, even subtle structural modifications produce large changes in physicochemical, electronic, and biological profiles. Replacing the 4-chloro substituent with a 4-methoxy group raises the TPSA and alters hydrogen-bonding, while changing the N-aryl linkage to a direct C–C bond removes a hydrogen-bond donor and rotates the pendant ring geometry [1][2]. These differences directly impact kinase binding, antimicrobial potency, and metabolic stability; consequently, procurement of the exact 4-chloroanilino congener is required to reproduce reported structure–activity relationships [2][3].

Head-to-Head Comparative Evidence for N-(Benzimidazol-2-yl)-4-chloroaniline (CAS 24752-30-5)


Synthetic Yield: Two Complementary Routes with Documented 79% and 96% Isolated Yields

Route A (2-chlorobenzimidazole + 4-chloroaniline) delivers a 79% yield, while Route B (1,2-phenylenediamine with thiourea cyclisation) delivers a 96% yield . The 96% route outperforms the typical 70–85% range reported for analogous 2-(N-arylamino)-benzimidazole syntheses and provides a scalable, mercury-free alternative to classical HgO-mediated cyclodesulfurisation [1].

Synthetic methodology Process chemistry Medicinal chemistry building blocks

Calculated Lipophilicity: XLogP3 of 3.8 Differentiates from C-Linked and Methoxy Analogs

The target compound has a computed XLogP3 of 3.8, placing it in a more lipophilic region than the 4-methoxyanilino analog (XLogP3 ≈ 2.8) and the unsubstituted 2-aminobenzimidazole (XLogP3 ≈ 1.5), while being comparable to the C-linked regioisomer 2-(4-chlorophenyl)-1H-benzimidazole (XLogP3 ≈ 4.0) [1][2]. This logP window is associated with favourable membrane permeability while avoiding the excessive lipophilicity (XLogP3 > 5) that often correlates with poor solubility and high metabolic clearance [3].

Physicochemical profiling Drug-likeness Lipophilicity

Topological Polar Surface Area (40.7 Ų) Favours CNS Permeability Relative to C-Linked Isomer

The target compound exhibits a TPSA of 40.7 Ų, which is 12 Ų higher than that of the C-linked isomer 2-(4-chlorophenyl)-1H-benzimidazole (TPSA ≈ 28.7 Ų) yet remains below the widely cited 60–70 Ų threshold for passive blood–brain barrier permeation [1][2]. The additional polarity derives from the secondary amine NH linker, which introduces an extra hydrogen-bond donor (total HBD = 2 vs. 1 for the C-linked analog) while preserving a TPSA compatible with CNS exposure [1][3].

Blood-brain barrier penetration CNS drug design Physicochemical property

Commercial Availability at ≥95% Purity: Consistent Supply Chain for Reproducible Research

Multiple commercial suppliers list N-(benzimidazol-2-yl)-4-chloroaniline at ≥95% purity (HPLC or TLC verified), with CAS 24752-30-5 universally recognised [1]. In contrast, the C-linked regioisomer 2-(4-chlorophenyl)-1H-benzimidazole (CAS 1019-85-8) is sometimes sold at 98% purity but its supply chain is fragmented, and the 4-methoxy analog is frequently available only at 90–95% purity from fewer vendors [1]. Reliable ≥95% purity reduces batch-to-batch variability and eliminates the need for re-purification before use in sensitive biological assays.

Procurement Purity specification Reproducibility

Application Scenarios Where N-(Benzimidazol-2-yl)-4-chloroaniline Delivers Measurable Advantages


Medicinal Chemistry: Kinase and Antimicrobial Lead Optimisation

The 4-chloro-substituted 2-aminobenzimidazole core is a validated kinase hinge-binding motif; SAR studies show that the chloro substituent enhances potency against Pf malaria parasites relative to the unsubstituted phenyl analog [1]. Procuring the exact N-(4-chlorophenyl) congener ensures that the electronic and steric parameters required for target engagement are preserved, avoiding the potency drop observed when the chloro is replaced by methoxy or moved to the ortho position [1].

Process Chemistry: Scalable Building Block for Parallel Library Synthesis

The 96% yield synthetic route (Route B) has been demonstrated on preparative scale and avoids toxic mercury reagents, making this compound a cost-effective starting material for constructing 2-(N-arylamino)-benzimidazole libraries [2]. The high and reproducible yield directly lowers the cost per gram for large library synthesis compared with analogs that require lower-yielding or more hazardous routes [2].

Central Nervous System Drug Discovery: Privileged Physicochemical Profile

With a calculated XLogP3 of 3.8 and TPSA of 40.7 Ų, the compound sits within the optimal property space for CNS drug candidates (TPSA < 60–70 Ų; HBD ≤ 3) [3]. This profile supports blood–brain barrier penetration while maintaining sufficient polarity for aqueous solubility, making the scaffold a rational choice for CNS-targeted medicinal chemistry programs [3].

Procurement and Laboratory Operations: Consistent High-Purity Supply

The broad commercial availability of this compound at ≥95% purity from multiple vendors provides procurement resilience, competitive pricing, and batch-to-batch consistency essential for regulated screening environments . Using the exact CAS-registered compound eliminates ambiguity and ensures that the material matches the structure used in published SAR tables and patent filings .

Quote Request

Request a Quote for N-(Benzimidazol-2-yl)-4-chloroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.